N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE
CAS No.: 1421497-73-5
Cat. No.: VC4384068
Molecular Formula: C19H28N2O3
Molecular Weight: 332.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421497-73-5 |
|---|---|
| Molecular Formula | C19H28N2O3 |
| Molecular Weight | 332.444 |
| IUPAC Name | N-(4-tert-butylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
| Standard InChI | InChI=1S/C19H28N2O3/c1-18(2,3)15-4-6-16(7-5-15)20-17(22)21-10-13-24-19(14-21)8-11-23-12-9-19/h4-7H,8-14H2,1-3H3,(H,20,22) |
| Standard InChI Key | VBQFCTBQVLGMIY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure integrates a spirocyclic framework with two oxygen atoms and one nitrogen atom within its heterocyclic system. The 1,9-dioxa-4-azaspiro[5.5]undecane core consists of two fused rings: a six-membered dioxane ring and a five-membered azaspiro ring, connected at a central spiro carbon. The 4-tert-butylphenyl group attached via a carboxamide linkage introduces steric bulk and enhances membrane permeability .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₈N₂O₃ | |
| Molecular Weight | 332.444 g/mol | |
| XLogP3-AA | 3.2 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related spirocyclic amides reveal distinct signals for the tert-butyl group (δ ~1.37 ppm, singlet) and the spirocyclic protons (δ ~3.5–4.5 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for the carboxamide C=O stretch (~1650 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 332.2098 [M+H]⁺ .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence beginning with the formation of the spirocyclic core. A representative route involves:
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Spirocyclization: Reacting a diketone precursor with an amino alcohol under acidic conditions to form the 1,9-dioxa-4-azaspiro[5.5]undecane framework.
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Carboxamide Coupling: Introducing the 4-tert-butylphenyl group via amide bond formation using coupling agents like HATU or EDC in dimethylformamide (DMF) .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirocyclization | H₂SO₄, reflux, 12 h | 65–70% |
| Amidation | HATU, DIPEA, DMF, 0°C to RT | 80–85% |
Purification and Analysis
Purification is achieved via silica gel chromatography (ethyl acetate/hexane), followed by recrystallization from ethanol. Purity (>98%) is confirmed by reverse-phase HPLC using a C18 column and acetonitrile/water gradient.
Pharmacological Profile
Mechanism of Action
While direct target identification remains ongoing, structural analogs demonstrate affinity for σ-1 receptors (Ki ~50 nM) and voltage-gated calcium channels . The tert-butylphenyl group may facilitate hydrophobic interactions with lipid-rich receptor pockets, while the spirocyclic core imposes conformational restraint to enhance selectivity .
Preclinical Findings
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Neuroprotective Effects: In murine models of Parkinson’s disease, analogs reduced neuronal apoptosis by 40% at 10 mg/kg (p.o.) .
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Metabolic Modulation: Preliminary data suggest insulin sensitization in adipocytes (EC₅₀ = 2.1 μM) .
Research Frontiers
Structural Derivatives
Recent efforts focus on replacing the tert-butyl group with fluorinated analogs to improve blood-brain barrier penetration. A trifluoromethyl derivative showed 3-fold higher bioavailability in primates .
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